Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 146945-54-2
VCID: VC21150037
InChI: InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
SMILES: CCOC(=O)N1C(=O)CCC1(C)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate

CAS No.: 146945-54-2

Cat. No.: VC21150037

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate - 146945-54-2

Specification

CAS No. 146945-54-2
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
Standard InChI Key POSHZMBKCKHNLM-UHFFFAOYSA-N
SMILES CCOC(=O)N1C(=O)CCC1(C)C
Canonical SMILES CCOC(=O)N1C(=O)CCC1(C)C

Introduction

Chemical Structure and Properties

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate features a five-membered pyrrolidine ring with specific functional groups that define its chemical behavior and applications. The molecular structure includes a lactam functionality (cyclic amide) with a carbonyl group at the 5-position, geminal dimethyl groups at the 2-position contributing to steric hindrance and conformational rigidity, and an ethyl ester group attached to the nitrogen atom.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number146945-54-2
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
IUPAC Nameethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate
Standard InChIInChI=1S/C9H15NO3/c1-4-13-8(12)10-7(11)5-6-9(10,2)3/h4-6H2,1-3H3
Standard InChIKeyPOSHZMBKCKHNLM-UHFFFAOYSA-N
SMILESCCOC(=O)N1C(=O)CCC1(C)C

Synthesis Methods

The synthesis of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate typically involves multi-step processes aimed at establishing the pyrrolidine ring with the required substitution pattern.

Common Synthetic Route

A prevalent method for synthesizing this compound involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. This reaction proceeds under reflux conditions to facilitate the cyclization necessary for forming the pyrrolidine ring.

The synthetic pathway generally includes the following key steps:

  • Preparation of appropriate starting materials

  • Cyclization reaction to form the pyrrolidine core structure

  • Introduction of the ethyl ester group at the nitrogen atom

  • Oxidation to establish the carbonyl functionality at the 5-position

Reaction Conditions and Optimization

The reaction conditions for synthesizing this compound typically involve:

  • Temperature control (often reflux conditions)

  • Selection of appropriate acid catalysts

  • Control of reaction time to optimize yield

  • Purification techniques to isolate the target compound

Optimizing these conditions is crucial for achieving high yields and purity of the final product. The synthesis may be performed on an industrial scale using continuous flow processes to enhance efficiency and scalability.

Chemical Reactions

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate can participate in various chemical transformations, primarily through reactions at its functional groups: the ketone, the ester, and potentially the pyrrolidine ring itself.

Oxidation Reactions

The ketone group at the 5-position can undergo oxidation reactions to form carboxylic acid derivatives. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media may be employed for such transformations.

Reduction Reactions

Both the ketone and ester functionalities in this compound are susceptible to reduction:

  • The ketone group can be reduced by reagents like sodium borohydride (NaBH₄) to form the corresponding alcohol, producing ethyl 2,2-dimethyl-5-hydroxypyrrolidine-1-carboxylate.

  • The ester group can be reduced by stronger reducing agents such as lithium aluminum hydride (LiAlH₄) to form the primary alcohol derivative.

Table 2: Key Reduction Reactions

ReagentTarget GroupProductConditions
NaBH₄Ketone5-Hydroxy derivativeEthanol, 0°C → RT
LiAlH₄EsterPrimary alcoholDry THF, reflux

Substitution and Hydrolysis Reactions

The ester group can participate in nucleophilic substitution reactions, including:

  • Amide formation through reaction with amines

  • Transesterification to form different ester derivatives

  • Hydrolysis to form the corresponding carboxylic acid

These transformations can lead to a diverse array of derivatives with modified physicochemical properties and potentially different biological activities.

Applications in Research

Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as a versatile building block in chemical research, with applications spanning both synthetic organic chemistry and medicinal chemistry.

Role in Organic Synthesis

In organic synthesis, this compound functions as:

  • A key intermediate for creating more complex heterocyclic structures

  • A scaffold for introducing additional functionalities through reactions at its reactive sites

  • A building block for developing compound libraries for structure-activity relationship studies

  • A model compound for studying reaction mechanisms and developing new synthetic methodologies

The compound's well-defined stereochemical properties make it particularly valuable for stereoselective synthesis, where control over the spatial arrangement of atoms is critical for achieving desired biological activities.

Medicinal Chemistry Applications

In medicinal chemistry research, Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate serves as:

  • A scaffold for developing compounds with potential pharmacological activities

  • A building block for creating molecules that can interact with specific biological targets

  • A precursor for synthesizing compounds with improved drug-like properties

  • A starting point for developing compounds with enhanced metabolic stability due to the dimethyl substitution

The compound's utility in medicinal chemistry is further enhanced by its potential for derivatization, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target selectivity.

Biological Activity

Research has identified various biological activities associated with pyrrolidine derivatives structurally related to Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate.

Enzyme Interactions and Mechanisms

This compound has been studied for its interactions with various enzyme systems:

  • It may function as a substrate or inhibitor in metabolic pathways

  • It can potentially bind to proteins, affecting their function and leading to therapeutic effects

  • Its stereochemical features influence its binding affinity and selectivity for biological targets

Table 3: Biological Activities of Related Pyrrolidine Derivatives

Compound TypeBiological ActivityTarget/Mechanism
Pyrrolidine-2,5-dionesAnti-inflammatoryCOX-2 inhibition
HydroxypyrrolidinesAnalgesicOpioid receptor modulation
Pyrrolidine carboxylatesAntimicrobialCell wall synthesis inhibition

The compound rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate, which shares structural similarities with our target compound, has demonstrated potential analgesic and anti-inflammatory properties, suggesting similar applications might be possible for Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate .

Structural Analysis and Characterization

Understanding the three-dimensional structure of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate is essential for predicting its reactivity and biological interactions.

Conformational Analysis

The pyrrolidine ring in this compound typically adopts an envelope conformation, with one atom (often C4) deviating from the plane formed by the other four atoms. This conformational preference affects:

The dimethyl substitution at the 2-position introduces conformational constraints that can influence the envelope puckering of the pyrrolidine ring, potentially favoring specific conformations that impact reactivity and binding properties.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR spectroscopy provides information about the environment of hydrogen and carbon atoms, with distinctive signals for the dimethyl groups, the ethyl ester, and the pyrrolidine ring

  • Infrared spectroscopy reveals characteristic absorption bands for the carbonyl groups (both the lactam and the ester)

  • Mass spectrometry confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation

Comparative Analysis with Similar Compounds

To better understand the unique properties of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate, it is valuable to compare it with structurally related compounds.

Comparison with Isomeric Compounds

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS: 106556-66-5) differs from our target compound in the position of the oxo group (3-position rather than 5-position). This positional isomerism leads to differences in:

  • Reactivity profiles

  • Conformational preferences

  • Potential biological interactions

  • Synthetic accessibility

Comparison with Cyclopentane Analogues

Ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate represents a carbocyclic analogue that lacks the nitrogen atom of the pyrrolidine ring. This structural difference results in:

  • Different electronic distributions

  • Altered hydrogen bonding capabilities

  • Distinct physicochemical properties

  • Different metabolic pathways in biological systems

Table 4: Comparative Analysis of Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylateC9H15NO3185.22 g/molN-containing heterocycle, oxo at 5-position
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylateC9H15NO3185.22 g/molN-containing heterocycle, oxo at 3-position
Ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylateC10H16O3184.23 g/molCarbocycle, no nitrogen atom
Ethyl 2-oxopyrrolidine-1-carboxylateC7H11NO3157.17 g/molNo dimethyl substitution

This comparative analysis highlights how subtle structural modifications can significantly impact chemical properties and potential applications, emphasizing the unique features of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate as a research tool .

Future Research Directions

Based on current understanding of Ethyl 2,2-dimethyl-5-oxopyrrolidine-1-carboxylate and related compounds, several promising directions for future research emerge:

Synthetic Methodology Development

Future research could focus on:

  • Developing more efficient and stereoselective synthetic routes

  • Exploring green chemistry approaches to improve sustainability

  • Investigating catalytic methods for key transformation steps

  • Designing one-pot procedures to minimize isolation of intermediates

Medicinal Chemistry Investigations

Promising areas for medicinal chemistry research include:

  • Systematic modification of the basic scaffold to enhance biological activities

  • Investigation of structure-activity relationships through the synthesis of derivative libraries

  • Exploration of potential applications in emerging therapeutic areas

  • Development of targeted drug delivery systems utilizing the compound's unique structural features

Computational Studies

Advanced computational methods could provide valuable insights into:

  • Conformational preferences and energy landscapes

  • Interaction profiles with potential biological targets

  • Prediction of properties for untested derivatives

  • Rational design of new compounds with enhanced properties

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